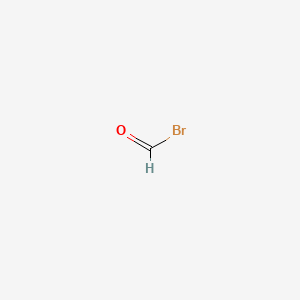
Formyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl bromide, also known as bromomethanal, is an organic compound with the molecular formula CHBrO. It is a colorless, highly reactive gas that is primarily used in organic synthesis. The compound is known for its instability and is typically generated in situ for use in various chemical reactions .
Métodos De Preparación
Análisis De Reacciones Químicas
Formyl bromide undergoes various types of chemical reactions:
Oxidation: It can be oxidized to formic acid or other formyl-containing compounds.
Reduction: Reduction reactions can convert it into methanol or other simpler compounds.
Substitution: It readily participates in substitution reactions, particularly with nucleophiles, to form a variety of products.
Common Reagents and Conditions: Typical reagents include hydrogen bromide, carbon monoxide, and formaldehyde.
Major Products: The major products formed from these reactions include formic acid, methanol, and various substituted formyl compounds.
Aplicaciones Científicas De Investigación
Formyl bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of formyl bromide involves its high reactivity due to the presence of both a formyl group and a bromine atom. The formyl group acts as an electrophile, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Formyl bromide can be compared with other formyl-containing compounds:
Formyl Chloride: Similar to this compound but with chlorine instead of bromine.
Formaldehyde: A simpler compound with a formyl group but without the halogen atom.
Acetyl Bromide: Contains an acetyl group instead of a formyl group.
These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
7726-11-6 |
|---|---|
Fórmula molecular |
CHBrO |
Peso molecular |
108.92 g/mol |
Nombre IUPAC |
formyl bromide |
InChI |
InChI=1S/CHBrO/c2-1-3/h1H |
Clave InChI |
AIFARXRIYKCEEV-UHFFFAOYSA-N |
SMILES canónico |
C(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















